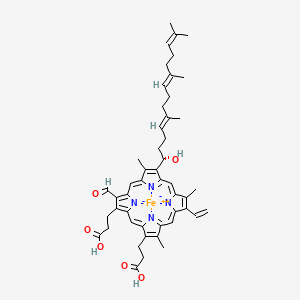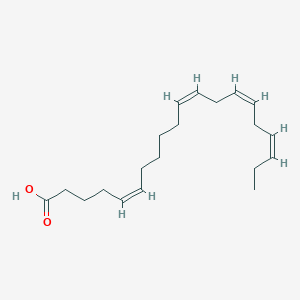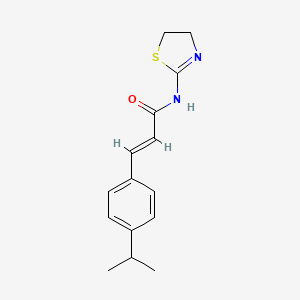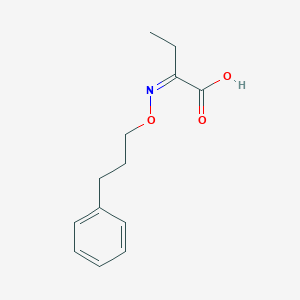
3-Methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbenzoate is an organic compound belonging to the benzoate ester family. It is characterized by a benzene ring connected to an ester functional group. This compound is commonly utilized in various applications across multiple industries due to its unique chemical properties .
Méthodes De Préparation
3-Methylbenzoate can be synthesized through the esterification of 3-methylbenzoic acid with methanol. This reaction typically takes place in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where 3-methylbenzoic acid reacts with diazomethane in an ether solution to produce this compound .
Analyse Des Réactions Chimiques
3-Methylbenzoate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
3-Methylbenzoate has a wide range of applications in scientific research, including:
Pharmaceutical Research: It serves as a precursor for synthesizing various pharmaceuticals, including anti-cancer and anti-inflammatory drugs.
Organic Synthesis: It is employed as a reagent in organic synthesis, playing a role in the formation of complex organic compounds.
Pesticides: This compound exhibits pesticide properties and is used in eco-friendly pest control strategies.
Neuroprotection: It is an important intermediate in the synthesis of neuroprotective hydrazones used in the treatment of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 3-Methylbenzoate involves its interaction with various molecular targets and pathways. For instance, in pharmaceutical applications, it may act as a precursor to active compounds that target specific receptors or enzymes involved in disease pathways . The exact mechanism can vary depending on the specific application and the molecular structure of the derived compounds.
Comparaison Avec Des Composés Similaires
3-Methylbenzoate can be compared with other similar compounds, such as:
Ethyl benzoate:
Propyl benzoate: Another ester of benzoic acid with a propyl group, which can affect its solubility and reactivity compared to this compound.
This compound’s unique structure and properties make it a valuable compound in various scientific and industrial applications, distinguishing it from its analogs.
Propriétés
Formule moléculaire |
C8H7O2- |
|---|---|
Poids moléculaire |
135.14 g/mol |
Nom IUPAC |
3-methylbenzoate |
InChI |
InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10)/p-1 |
Clé InChI |
GPSDUZXPYCFOSQ-UHFFFAOYSA-M |
SMILES |
CC1=CC(=CC=C1)C(=O)[O-] |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)[O-] |
Synonymes |
3-methylbenzoic acid 3-toluic acid 3-toluic acid, barium salt 3-toluic acid, cadmium salt 3-toluic acid, zinc salt m-toluate m-toluic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl {2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}(phenylhydrazono)acetate](/img/structure/B1238477.png)





![5-{[2-(3-{3-[({[({[5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)methyl]-2-hydroxy-3-methylbutanamido}propanamido)ethyl]sulfanyl}-5-oxopent-3-enoic acid](/img/structure/B1238485.png)


